Spongiadioxin A
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H4Br4O3 |
|---|---|
Molecular Weight |
515.77 g/mol |
IUPAC Name |
3,4,6,8-tetrabromodibenzo-p-dioxin-1-ol |
InChI |
InChI=1S/C12H4Br4O3/c13-4-1-6(15)10-8(2-4)18-11-7(17)3-5(14)9(16)12(11)19-10/h1-3,17H |
InChI Key |
SSCRQJOLSHUSSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=C(O2)C(=C(C=C3O)Br)Br)Br)Br |
Synonyms |
spongiadioxin A |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodology of Spongiadioxin a
Identification of Natural Sources of Spongiadioxin A
This compound is a naturally occurring compound primarily identified in certain species of marine sponges.
Isolation from Marine Sponge Species (e.g., Dysidea dendyi)
This compound, along with Spongiadioxin B, was notably isolated from the Australian marine sponge Dysidea dendyi. acs.orgresearchgate.netnih.gov Other species within the genus Dysidea, such as Dysidea herbacea, have also been studied for related polybrominated compounds, including diphenyl ethers, which are structurally similar to the precursors of spongiadioxins. acs.org Spongiadioxin C and its methyl ether have also been isolated from Dysidea dendyi. nih.gov
Geographical Distribution of Producing Organisms
The genus Dysidea has a wide geographical distribution, found in many areas globally, including tropical and subtropical regions, the Red Sea, and the Indo-Pacific regions. researchgate.net Dysidea dendyi, a source of this compound, is specifically an Australian marine sponge. acs.orgresearchgate.netnih.gov Other Dysidea species known to produce polybrominated diphenyl ethers and related compounds are found in various locations across the tropical Pacific Ocean and Indonesia. nih.gov
Advanced Chromatographic and Extraction Techniques for this compound Isolation
The isolation of natural products like this compound from complex marine matrices requires sophisticated extraction and chromatographic techniques.
Solvent Extraction Strategies for Marine Sponge Metabolites
Extraction of compounds from marine sponges typically involves the use of organic solvents. For instance, freeze-dried Dysidea dendyi sponge material has been extracted at room temperature using chloroform (B151607) (CHCl3). acs.org Solvent extraction is a common initial step to isolate a broad range of metabolites from marine organisms. mtu.edu Different solvent systems and extraction protocols can be optimized depending on the target compounds and the sponge species. mdpi.com
Preparative Chromatography Techniques (e.g., Flash Chromatography)
Following initial extraction, chromatographic techniques are essential for separating and purifying specific compounds like this compound. Flash column chromatography over silica (B1680970) gel has been employed in the isolation of spongiadioxins from Dysidea dendyi. acs.org This technique utilizes a step gradient of solvents, such as chloroform in hexane, to elute compounds based on their polarity. acs.org Preparative chromatography, including techniques like flash chromatography and high-pressure liquid chromatography (HPLC), is widely used in natural product isolation to obtain pure compounds from complex extracts. mtu.edutib.eufrontiersin.org
Association with Symbiotic Microorganisms in Producing Sponges
Marine sponges are known to harbor diverse communities of symbiotic microorganisms, including bacteria, cyanobacteria, and microalgae. jmicrobiol.or.krresearchgate.netmdpi.com These symbionts are increasingly recognized as the actual producers of many bioactive natural products previously attributed solely to the sponge host. jmicrobiol.or.krresearchgate.netmdpi.com
Dysidea species, including those that produce polybrominated compounds like spongiadioxins and polybrominated diphenyl ethers, are known to contain a large population of cyanophytes (cyanobacteria) within their tissues. acs.org Research suggests that the production of polybrominated diphenyl ethers in Dysidea herbacea is due to the symbiotic cyanobacterium Oscillatoria spongeliae. acs.org It has also been hypothesized that cyanobacteria-containing Dysidea sponges can produce polybrominated dibenzo-p-dioxins, such as spongiadioxins. acs.org The symbiotic relationship provides advantages to the microbes, including nutrient acquisition and protection, while the microbes can contribute to the sponge's metabolism, immunity, and production of secondary metabolites. researchgate.netmdpi.com
Biosynthetic Pathways of Spongiadioxin a
Proposed Biosynthetic Origins of Polybrominated Aromatic Compounds in Marine Sponges
Naturally produced polybrominated organic compounds, such as polybrominated diphenyl ethers (PBDEs) and dioxins, are prevalent in the marine environment and can accumulate in marine organisms. nih.govmdpi.com Marine sponges, particularly those in the order Dysideidae, are recognized as prolific sources of these compounds. nih.govmdpi.com
Role of Sponge-Associated Cyanobacteria (e.g., Oscillatoria spongeliae)
Sponge-associated symbiotic marine cyanobacteria have been strongly implicated in the production of polybrominated aromatic compounds, including PBDEs and hydroxylated PBDEs. nih.govmdpi.comnaturalis.nlresearchgate.netnih.govcsic.es Specifically, the filamentous cyanobacterium Oscillatoria spongeliae (also known as Hormoscilla spongeliae), found as an endosymbiont in the mesohyl of Dictyocerid sponges like Dysidea herbacea, has been reported to be responsible for the production of these halogenated natural products. naturalis.nlresearchgate.netnih.govcsic.es Studies have shown that biosynthetic gene clusters for PBDEs are located within these cyanobacterial symbionts, rather than in the sponge host itself. nih.govresearchgate.netfrontiersin.orgosti.govuni-duesseldorf.de While O. spongeliae is known to produce high amounts of halogenated compounds, it appears to be unable to survive without its sponge host, making its culture challenging. researchgate.net The relationship between the levels of secondary metabolites like PBDEs and cyanobacterial populations in sponges can be complex, showing correlation at a population scale but not always at an individual scale within the sponge. int-res.com
Enzymatic Bromination Processes (e.g., Bromoperoxidases)
The incorporation of bromine atoms into organic molecules is catalyzed by enzymes known as bromoperoxidases. nih.gov These enzymes are crucial for the biosynthesis of brominated natural products in marine organisms, including sponges. rsc.orgrptu.decolab.ws Bromoperoxidases catalyze the reaction between bromide ions (abundant in seawater) and hydrogen peroxide, yielding reactive brominating species that can then halogenate organic substrates. rsc.orgrptu.decolab.ws While brominated alkaloids in some sponges appear to be located within sponge cells, suggesting host biosynthesis, the necessary bromoperoxidase enzymes have primarily been reported in microorganisms, algae, fungi, and plants. nih.gov This suggests that sponge-associated bacteria may produce the enzymes required for the halogenation steps in the biosynthesis of these compounds. nih.gov Studies on vanadate-dependent bromoperoxidases from marine algae have provided insights into the mechanisms of enzymatic bromination of phenols and pyrroles, which are structural components of many sponge-derived brominated compounds. rsc.orgrptu.decolab.ws
Precursor Incorporation Studies in Model Symbiotic Systems
Research into the biosynthesis of polybrominated compounds in marine sponges often involves studying precursor incorporation in model symbiotic systems. While direct studies specifically detailing precursor incorporation for spongiadioxin A were not extensively found, research on related polybrominated compounds like PBDEs provides relevant insights. Studies have indicated that marine bacteria can utilize phenolic molecules as initiator substrates for the biosynthesis of diverse polybrominated compounds, including dibenzo-p-dioxins. acs.org Hypothetical schemes suggest that the biosynthesis of dibenzo-p-dioxins could involve the hydroxylation of hydroxylated PBDEs to form di-hydroxylated PBDEs, followed by intramolecular cyclization, or alternatively, the heteromeric coupling of bromocatechol and bromophenol monomers. acs.org
Genetic Basis for Polybrominated Dioxin Biosynthesis (e.g., Biosynthetic Gene Clusters)
The genetic basis for the biosynthesis of polybrominated compounds in marine sponges lies within biosynthetic gene clusters (BGCs) found in their microbial symbionts. nih.govresearchgate.netosti.govuni-duesseldorf.de Metagenomic studies have been instrumental in identifying these BGCs within sponge microbiome-associated cyanobacterial endosymbionts. nih.govresearchgate.netosti.gov For instance, the bmp gene locus in marine bacteria has been characterized as a source of polybrominated diphenyl ethers and has also been shown to synthesize dibenzo-p-dioxins when different phenolic initiator molecules are employed. mdpi.comacs.org The structural diversity of polybrominated phenolic natural products isolated from sponges can be linked to variations within these bmp biosynthetic gene clusters in the symbionts. nih.govresearchgate.net Specifically, gene clusters have been identified that contain genes such as bmp5 (a flavin-dependent halogenase), bmp6 (a chorismate lyase), and bmp7 (a CYP coupling enzyme), which are involved in the enzymatic steps leading to the formation of polybrominated biphenyls and hydroxylated PBDEs. mdpi.com The presence of additional genes, such as the CYP450 hydroxylase hs_bmp12, within these clusters can contribute to the synthesis of di-hydroxylated PBDEs and polybrominated dioxins. researchgate.net
Microbial Reductive Dehalogenation of Brominated Phenolics in Marine Environments
While some sponge-associated microbes are involved in the production of brominated compounds, others play a role in their degradation through reductive dehalogenation. frontiersin.orgresearchgate.netufz.derutgers.edumicrobiologyresearch.orgrutgers.edu Marine sponges, being rich sources of brominated secondary metabolites, appear to provide a habitat that enriches for populations of anaerobic dehalogenating bacteria. researchgate.netufz.derutgers.edurutgers.edu This process is significant for the cycling of natural and anthropogenic halogenated compounds in the marine environment. ufz.derutgers.edu
Identification of Dehalogenating Microorganisms in Sponge Microbiomes
Anaerobic dehalogenating microorganisms have been identified in the microbiomes of various marine sponge species. frontiersin.orgresearchgate.netufz.derutgers.edurutgers.educore.ac.uknih.gov Enrichment cultures prepared from sponge material have demonstrated reductive dehalogenation activity against brominated phenolic compounds like 2,6-dibromophenol (B46663) and 2,4,6-tribromophenol. researchgate.netufz.derutgers.edunih.gov Studies using 16S rRNA gene analysis and other molecular methods have revealed the presence of dehalogenating bacteria, including representatives of Deltaproteobacteria and Chloroflexi, in sponge-associated microbial communities. core.ac.uknih.gov Bacteria closely related to Desulfoluna spongiiphila and Desulfoluna butyratoxydans have been identified as cosmopolitan dehalogenating bacteria widely distributed in marine sponges across different geographic locations. rutgers.eduresearchgate.net These findings suggest that organobromide-rich sponges create a specialized niche that supports organohalide-respiring microbes. rutgers.edu
Chemical Synthesis and Analog Design of Spongiadioxin a
Total Synthesis Approaches to the Dibenzo-p-dioxin (B167043) Core Structure
The dibenzo-p-dioxin core, a tricyclic system consisting of two benzene (B151609) rings connected by two oxygen atoms in a 1,4 arrangement, is a fundamental structure in the synthesis of this class of compounds. General synthetic routes to the dibenzo-p-dioxin core involve the formation of the central 1,4-dioxin (B1195391) ring fused to the two aromatic rings. Methods described for the synthesis of dibenzo-p-dioxin derivatives include the condensation of ortho-phenoxyphenol derivatives under acidic conditions, which can induce cyclization to form the dioxin ring. Another approach involves the diazotization of aminated precursors followed by cyclization under controlled conditions. Oxidative coupling of catechol derivatives in the presence of catalysts has also been utilized to form the dibenzo-p-dioxin system. Biosynthetic pathways in marine bacteria associated with sponges have been shown to produce polybrominated dibenzo-p-dioxins, suggesting enzymatic oxidative coupling of phenolic precursors as a natural route to this core structure.
Synthetic Pathways for Spongiadioxin A and its Congeners
This compound and its congeners, such as Spongiadioxin B, are polybrominated derivatives of dibenzo-p-dioxin. Their isolation from marine sponges suggests a biosynthetic origin, likely involving bromination and oxidative coupling of phenolic precursors catalyzed by enzymes from symbiotic microorganisms. Research on these natural products has involved structural elucidation, which in some cases has been supported by the synthesis of related derivatives. For instance, the structure of this compound was established through spectroscopic methods, including NMR and X-ray analysis of its methyl ether. The structure of Spongiadioxin B was confirmed by synthesis of its methyl ether from diphenyl ether.
The synthesis of methyl ethers of spongiadioxins has been crucial for structural characterization. The methyl ether of this compound was prepared and subjected to X-ray analysis to definitively establish the structure of the natural product. Similarly, the methyl ether of Spongiadioxin B was synthesized from diphenyl ether to confirm its structure. A reported synthesis of the methyl ether of Spongiadioxin B involved refluxing diphenyl ether with potassium hydroxide (B78521) and copper(II) carbonate in dry pyridine. This reaction yielded the desired dioxin product. Methylation of hydroxylated polybrominated dioxins can also occur biosynthetically or through laboratory procedures, such as derivatization with diazomethane (B1218177) for analytical purposes.
Data Table: Synthesis of Spongiadioxin B Methyl Ether
| Reactants | Reagents/Conditions | Product | Yield | Reference |
| Diphenyl ether | KOH, Cu₂CO₃, dry pyridine, reflux, 15 h | Spongiadioxin B methyl ether | 69.7% |
Design and Synthesis of this compound Analogs
The design and synthesis of analogs of natural products like this compound are typically undertaken to explore structure-activity relationships and potentially develop compounds with enhanced or altered biological properties. Although specific examples of synthetic this compound analogs are not detailed in the provided search results, the general principles of analog design involve targeted structural modifications to the parent compound.
Targeted structural modifications are made to investigate the impact of specific functional groups, steric bulk, or electronic properties on biological activity. For compounds with a core structure like dibenzo-p-dioxin and halogen substituents, modifications could involve altering the number or position of bromine atoms, changing the nature or position of hydroxyl groups, or introducing other substituents. The goal is often to identify analogs with improved potency, selectivity, or pharmacokinetic properties. Studies on analogs of other compounds have shown that modifications such as halogenation or the introduction of specific functional groups can significantly influence biological activity.
Preclinical Biological Activities and Mechanistic Investigations of Spongiadioxin a
In Vitro Cytotoxicity Studies
Studies have evaluated the cytotoxic effects of Spongiadioxin A against various cultured cell lines. nih.gov
Evaluation against Cultured Cell Lines (e.g., Mouse Ehrlich Carcinoma (EAC) Cells)
This compound has shown cytotoxic activity against mouse Ehrlich carcinoma (EAC) cells. acs.orgnih.govmdpi.comnih.gov In one study, this compound exhibited an ED50 of 29 µg/mL against mouse EAC cells. acs.orgmdpi.comnih.gov For comparison, spongiadioxin B showed a lower ED50 of 15.5 µg/mL against the same cell line, indicating higher potency. acs.orgmdpi.comnih.gov Ehrlich ascites carcinoma cells are a common model used in cancer research to evaluate the cytotoxic potential of various compounds. unilag.edu.ngdergipark.org.trnih.gov
Table 1: Cytotoxicity of Spongiadioxins A and B against Mouse Ehrlich Carcinoma (EAC) Cells
| Compound | ED50 (µg/mL) |
| This compound | 29 |
| Spongiadioxin B | 15.5 |
Data derived from studies on mouse Ehrlich carcinoma cells. acs.orgmdpi.comnih.gov
Differential Cytotoxicity Profiling
Antimicrobial Properties
Marine natural products, including compounds from sponges, are known sources of antimicrobial agents. ontosight.ai this compound has been reported to possess antimicrobial properties. researchgate.net
Antifungal Activity Spectrum (e.g., against Candida infections)
Spongiadioxins have shown antifungal activity, including against Candida albicans. researchgate.net While the specific activity of this compound against Candida species was not detailed with specific data points like MIC values in the provided results, related spongiadioxins have exhibited inhibitory action against Candida albicans. researchgate.net Research on other natural compounds has demonstrated potent antifungal activity against drug-resistant Candida species through various mechanisms, such as iron chelation or disruption of cell membrane integrity. mdpi.comnih.govmedicinescience.org
Antibacterial Activity Assessments
This compound has been reported to have antibacterial activity. researchgate.net However, detailed assessments, including the spectrum of antibacterial activity against specific bacterial strains or minimum inhibitory concentration (MIC) values for this compound, were not found in the provided search results. Research on other natural products from marine sources and medicinal plants has demonstrated antibacterial activity against various pathogens, including multidrug-resistant bacteria. sajs.co.zabrieflands.comnih.govnih.gov Mechanisms of antibacterial action for other compounds can involve disrupting cell wall synthesis, inhibiting membrane function, or interfering with protein or nucleic acid synthesis. nih.govmicrobeonline.comnih.gov
Antimalarial Activity Potential
This compound has been indicated to have potential antimalarial activity. researchgate.netdntb.gov.ua Marine organisms are considered a rich source of anti-infective compounds, including those with antimalarial properties. nih.gov While specific data detailing the antimalarial activity of this compound against Plasmodium falciparum or other Plasmodium species was not provided in the search results, other marine-derived compounds have demonstrated antimalarial effects. nih.govnih.gov Research into antimalarial drugs often focuses on compounds that target critical pathways in the parasite's life cycle or mechanisms of resistance. ekb.egnih.govphcogj.comnih.gov
Molecular and Cellular Mechanisms of Action
Investigations into the preclinical biological activities of this compound have sought to elucidate its underlying molecular and cellular mechanisms. As a polybrominated dibenzo-p-dioxin (B167043), its structural characteristics suggest potential interactions with biological targets known to bind similar compounds.
Interaction with Receptor Systems (e.g., Aryl Hydrocarbon Receptor (AhR) as a Dioxin Mechanism)
This compound is a polybrominated dibenzo-p-dioxin isolated from the Australian marine sponge Dysidea dendyi. uni.lu Dioxins and dioxin-like compounds are well-established ligands for the Aryl Hydrocarbon Receptor (AhR). The AhR is a cytosolic ligand-activated transcription factor that plays a role in regulating gene expression. Upon ligand binding, the AhR typically undergoes a conformational change, translocates to the nucleus, and dimerizes with the AhR nuclear translocator (ARNT). This heterodimer then binds to specific DNA sequences, known as xenobiotic response elements (XREs) or dioxin response elements (DREs), located in the regulatory regions of target genes, thereby modulating their transcription. While the direct binding affinity of this compound to the AhR is not explicitly detailed in the provided information, its classification as a polybrominated dibenzo-p-dioxin suggests that its mechanism may involve interaction with this receptor system, similar to other dioxin-like compounds. The AhR signaling pathway is involved in diverse physiological and toxicological processes, including the regulation of enzymes involved in xenobiotic metabolism, immune responses, and cellular differentiation.
Enzyme Inhibition Studies (e.g., Arachidonate 15-Lipoxygenase (15-LOX) inhibition by Spongiadioxin C)
Enzyme inhibition represents another potential mechanism of action for bioactive natural products. While the prompt references Arachidonate 15-Lipoxygenase (15-LOX) inhibition by Spongiadioxin C as an example, specific studies detailing the inhibition of 15-LOX or other enzymes by this compound were not prominently featured in the search results. However, marine sponges are known sources of compounds with enzyme inhibitory activities. For instance, some sponge-derived polybrominated compounds have been shown to inhibit bacterial α-D-galactosidase. Further research would be required to comprehensively assess the enzyme inhibitory profile of this compound.
Cellular Pathway Modulation
Beyond direct receptor interactions, this compound may modulate various cellular pathways. The interaction with the AhR, as discussed, can lead to the modulation of downstream signaling cascades and gene expression, influencing processes such as cellular proliferation, differentiation, and immune responses. Cellular signaling pathways involve complex networks of protein interactions and biochemical events that transmit signals within a cell, ultimately leading to a specific cellular response. The precise spectrum of cellular pathways modulated by this compound, particularly independent of or downstream from AhR activation, warrants further investigation.
Apoptosis Induction in Preclinical Models
This compound has demonstrated cytotoxic effects in preclinical models. uni.lu Studies have indicated its capacity to induce apoptosis. For example, investigations have verified and compared the cytotoxicity and apoptosis induction capacity of this compound in Ramos and Jurkat lymphoma cells. Additionally, this compound has shown cytotoxicity against mouse EAC cells in a bioassay. uni.lu Apoptosis, or programmed cell death, is a critical process in development and disease, characterized by a series of biochemical events leading to distinct morphological changes and ultimately cell demise. The induction of apoptosis is a common mechanism by which potential therapeutic agents exert their effects on rapidly proliferating cells, such as cancer cells. Preclinical studies often assess apoptosis induction through various methods, including viability assays, morphological analysis, and the detection of apoptotic markers.
Structure Activity Relationship Sar Studies of Spongiadioxin a and Its Analogs
Systematic Evaluation of Structural Features Influencing Biological Potency
While specific detailed data tables solely focused on a wide range of Spongiadioxin A analogs and their potencies across various targets were not extensively found in the provided search results, the principle of systematic evaluation is consistently applied in the study of related marine natural products, including other polybrominated compounds from Dysidea sponges. For example, research on hydroxylated PBDEs, structurally related to spongiadioxins, demonstrated that the presence and position of a hydroxyl group, as well as the level of bromination, significantly impacted their potency as inhibitors of bacterial α-d-galactosidase. nih.gov
Role of Functional Groups on Target Interactions
Functional groups on the this compound scaffold play a crucial role in its interactions with biological targets. rsc.orgreachemchemicals.com The presence and position of hydroxyl groups, ether linkages, and the dibenzo-p-dioxin (B167043) core structure all contribute to the molecule's ability to bind to or interact with proteins, enzymes, or other biomolecules. nih.govmdpi.comrsc.orgacs.orgbiotechacademy.dk For instance, the hydroxyl group in hydroxylated PBDEs, structurally related to spongiadioxins, was found to be important for hydrogen bonding interactions with thyroid hormone receptors. mdpi.comacs.org Molecular docking studies have been used to investigate how these functional groups mediate interactions within the binding pockets of target enzymes like α-d-galactosidase. nih.gov The specific arrangement and chemical nature of these functional groups dictate the type and strength of interactions, such as hydrogen bonding, van der Waals forces, and halogen bonding, thereby influencing the observed biological activity. rsc.org
Computational Chemistry Approaches in SAR Elucidation
Computational chemistry approaches are indispensable tools in modern SAR elucidation, providing valuable insights into molecular properties, interactions, and predicting biological activity. uni-bonn.despirochem.com These methods complement experimental data by allowing for the simulation of molecular behavior and interactions at an atomic level. spirochem.com For this compound and its analogs, computational techniques help to understand how structural variations affect binding affinity and potency towards specific targets. nih.govacs.org
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a ligand (like this compound or its analogs) within a receptor's binding site. mdpi.comnih.govacs.org This method helps to visualize and understand the key interactions between the compound and the target protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking. nih.govrsc.org For spongiadioxins and related compounds, docking analysis has revealed their binding within pockets close to the catalytic residues of enzymes like bacterial α-d-galactosidase, showing significant compound-enzyme interactions. nih.gov Molecular dynamics simulations extend docking studies by simulating the dynamic behavior of the compound-target complex over time, providing a more realistic picture of the interactions and conformational changes. medchemica.com These simulations can help assess the stability of the binding pose and the flexibility of both the ligand and the receptor, offering deeper insights into the binding event and the influence of structural modifications on binding affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling aims to establish mathematical relationships between the structural properties (descriptors) of a series of compounds and their biological activity. researchgate.netwikipedia.orgacs.orgacsmedchem.orgnih.gov By correlating structural features with quantitative measures of activity (e.g., IC50 values), QSAR models can predict the activity of new, untested analogs and identify the structural parameters that are most influential for potency. wikipedia.orgacs.orgnih.gov While specific QSAR models for this compound itself were not prominently detailed in the search results, QSAR approaches have been applied to related polybrominated compounds, such as hydroxylated PBDEs, to characterize interactions and develop predictive models for their activity, for example, their thyroid hormone activity. acs.orgacsmedchem.org These models often consider various molecular descriptors, including electronic, steric, and lipophilicity parameters, to capture the structural nuances that govern biological interactions. acs.orgnih.gov
Ecological and Environmental Relevance of Spongiadioxin a
Role as a Chemical Defense Metabolite in Marine Organisms (e.g., as a Repellent)
Marine organisms, facing intense predation pressure and competition, have evolved diverse chemical defense strategies, often involving the production of secondary metabolites. mdpi.comnih.govnih.gov These compounds can act as deterrents against predators, prevent biofouling, or inhibit the growth of competing organisms. frontiersin.orgplos.orguncw.edu Spongiadioxin A has been identified as a chemical produced by the Australian sponge Dysidea dendyi and is suggested to function as a repellent. ijoear.com This aligns with the broader understanding that many marine natural products, particularly those from sessile invertebrates like sponges, serve defensive roles against predation and microbial colonization. nih.govfrontiersin.orgnih.gov The production of such metabolites contributes to the survival and ecological success of the producing organism within its marine habitat. mdpi.comnih.gov
Biogeochemical Cycling of Organobromine Compounds in Marine Ecosystems
Bromine undergoes complex biogeochemical cycling in marine systems, involving both the natural formation and degradation of organobromine compounds. princeton.eduresearchgate.netgeochemicalperspectivesletters.org While organobromine compounds are often recognized as persistent anthropogenic pollutants, a wide array of natural organobromine molecules are associated with various marine organisms. princeton.eduresearchgate.net Studies using techniques like X-ray spectroscopy have shown that organobromine is ubiquitous in diverse sedimentary environments, correlating with organic carbon. princeton.eduresearchgate.net Analysis of sinking particulate carbon links the organobromine in sediments to biologically produced compounds that persist through the humification of natural organic matter. princeton.eduresearchgate.net Bromine speciation varies with sediment depth, indicating biogeochemical cycling between organic and inorganic forms during the burial and degradation of natural organic matter. princeton.eduresearchgate.net This natural cycling challenges the traditional view of bromide as a conservative element in seawater. princeton.eduresearchgate.netstanford.edu The formation of organobromines can occur through both enzymatic and abiotic mechanisms. princeton.eduresearchgate.netgeochemicalperspectivesletters.org The relative ease of bromide oxidation appears to facilitate its transformation from inorganic to organic forms, leading to its incorporation into organic matter through processes like enzymatic reactions related to decomposition. researchgate.net
Bioaccumulation Potential in Marine Food Webs (General context of related compounds)
The bioaccumulation potential of organobromine compounds in marine food webs is a significant environmental concern. Naturally produced organobromine compounds, such as methoxylated polybrominated diphenyl ethers (MeO-PBDEs) and polybrominated hexahydroxanthene derivates (PBHDs), which are structurally related to some anthropogenic pollutants, have been detected and studied in marine food chains. vliz.beresearchgate.netconicet.gov.ar These compounds can accumulate in the tissues of marine animals, including invertebrates and fish. vliz.beresearchgate.netconicet.gov.ar Studies have investigated the concentrations and biomagnification of both anthropogenic and naturally produced organobromine compounds in marine food webs. vliz.beresearchgate.netconicet.gov.ar For example, research in Sydney Harbour, Australia, found that naturally produced MeO-PBDEs and PBHDs showed trophic magnification factors (TMFs) indicating that biomagnification occurs in the studied aquatic food chain for these natural organobromines, similar to anthropogenic compounds like PBDEs. vliz.beresearchgate.net The lipophilic nature of many organobromine compounds contributes to their potential for bioaccumulation in fatty tissues, which can lead to increasing concentrations at higher trophic levels in a food web. ijoear.com The presence of halogenated natural products (HNPs), including polybrominated dibenzo-p-dioxins, in the tissues of marine mammals and fish suggests that they may share similar bioaccumulation potential as anthropogenic persistent organic pollutants (POPs). nist.gov
Future Research Directions and Translational Potential
Elucidation of Additional Biosynthetic Genes and Enzymes
Understanding the biosynthesis of Spongiadioxin A is crucial for sustainable production and potential pathway engineering. While marine sponges are the source, the specific genes and enzymes responsible for the intricate steps involved in the formation of this compound are not yet fully characterized. Research into the genetic makeup of the producing organisms, potentially involving metagenomic approaches, is necessary to identify the biosynthetic gene clusters. escholarship.orgdntb.gov.ua Identifying and characterizing the enzymes involved, such as polybrominated diphenyl ether (PBDE) modifying enzymes or those involved in dibenzo-p-dioxin (B167043) formation, would enable the heterologous expression of these pathways in more tractable hosts, offering a renewable source of this compound and its potential analogs. escholarship.orgdntb.gov.uamdpi.comfrontiersin.orgbiorxiv.org
Discovery of Novel Biological Targets and Mechanistic Pathways
The biological activities observed for spongiadioxin-related compounds, including potential anticancer and antimicrobial properties, suggest interactions with specific biological targets ontosight.ai. Identifying these targets at the molecular level is a critical step in understanding the compound's mechanism of action. This could involve a range of techniques, including biochemical assays, cell-based screening, and advanced proteomic approaches. wikipedia.orgslideshare.netlek.com Elucidating the downstream signaling pathways affected by this compound binding to its targets will provide insights into how it exerts its biological effects and could reveal novel therapeutic strategies. wikipedia.orgslideshare.net For instance, some studies on related sponge-derived compounds have investigated their effects on enzymes like α-N-acetylgalactosaminidase and bacterial α-D-galactosidase, suggesting potential enzymatic targets researchgate.netresearchgate.net.
Chemoenzymatic Synthesis and Biocatalytic Approaches
The complex structure of this compound presents challenges for traditional chemical synthesis. Chemoenzymatic synthesis, which combines chemical reactions with enzyme-catalyzed transformations, offers a powerful approach to overcome these challenges. rsc.orgnih.govsemanticscholar.orgmdpi.comnih.gov Developing biocatalytic methods utilizing enzymes involved in the natural biosynthetic pathway or engineered enzymes could provide more efficient, stereoselective, and environmentally friendly routes for synthesizing this compound and its derivatives. rsc.orgnih.govsemanticscholar.orgmdpi.comnih.gov This is particularly relevant for producing sufficient quantities of the compound for further research and preclinical studies. nih.gov
Exploration of New Spongiadioxin Analogs with Enhanced Efficacy and Selectivity
Structural modifications of natural products often lead to improved pharmacological properties, such as enhanced efficacy, reduced toxicity, and increased selectivity for specific targets. nih.gov Future research should focus on synthesizing and evaluating novel this compound analogs. This could involve modifying the core dibenzo-p-dioxin structure or the attached substituents. ontosight.ai Structure-activity relationship (SAR) studies, guided by the identified biological targets and mechanistic pathways, would be essential in designing and prioritizing the synthesis of these analogs. ontosight.ai The goal is to identify compounds with optimized therapeutic potential and a more favorable profile.
Potential for Preclinical Development in Specific Therapeutic Areas (e.g., Novel Antifungal or Anticancer Leads)
Based on the reported bioactivities of related marine natural products, including some spongiadioxin derivatives, there is potential for this compound to be developed as a preclinical candidate for specific therapeutic areas. ontosight.aifrontiersin.orgdntb.gov.uamdpi.comflinders.edu.auf2g.commdpi.comscirp.orgnih.govmdpi.comnih.govmicrobialcell.comasm.orgnih.gov
Novel Antifungal Leads: Given the increasing concern regarding antifungal resistance, the exploration of new antifungal agents is critical. frontiersin.orgf2g.commdpi.commicrobialcell.comasm.org Marine organisms have been a source of compounds with antimicrobial properties. ontosight.ai Preclinical studies are needed to evaluate the antifungal activity of this compound against a range of pathogenic fungi, including resistant strains. frontiersin.orgf2g.commdpi.commicrobialcell.com Investigations into its mechanism of antifungal action would be crucial to determine if it represents a novel class of antifungal agents. f2g.com
Anticancer Leads: Some sponge-derived compounds, including certain polybrominated diphenyl ethers, have shown cytotoxicity against cancer cells. dntb.gov.uamdpi.comflinders.edu.aumdpi.com Preclinical studies are warranted to assess the anticancer potential of this compound against various cancer cell lines and in relevant animal models. flinders.edu.aunih.govnih.govnih.gov Research should focus on determining its efficacy, selectivity towards cancer cells over normal cells, and its mechanism of action in inhibiting cancer growth or inducing cell death. nih.govflinders.edu.aunih.gov Identifying specific cancer types that are particularly sensitive to this compound would help focus future development efforts. flinders.edu.au
Translational research, bridging basic scientific discoveries with clinical applications, will be essential to move this compound from the laboratory to potential therapeutic use. ontosight.ainih.govleicabiosystems.complos.orgnih.gov This involves a multidisciplinary approach, including further detailed studies of its pharmacokinetics and efficacy in preclinical models. ontosight.ainih.govleicabiosystems.com
Q & A
Q. How can researchers address ethical and reproducibility challenges in this compound studies?
- Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in repositories like Zenodo. Document protocols using platforms like Protocols.io . For ecological studies, comply with Nagoya Protocol guidelines for biodiversity access and benefit-sharing .
Key Methodological Frameworks
- PICO (Population, Intervention, Comparison, Outcome): For structuring bioactivity research questions (e.g., "Does this compound (Intervention) inhibit tumor growth (Outcome) in murine models (Population) compared to paclitaxel (Comparison)?") .
- FINER Criteria (Feasible, Interesting, Novel, Ethical, Relevant): Evaluate proposed studies on this compound’s ecological roles or therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
